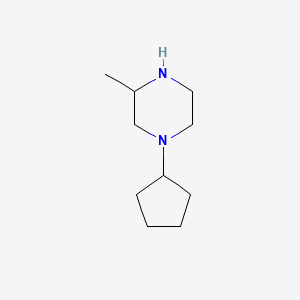

1-Cyclopentyl-3-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

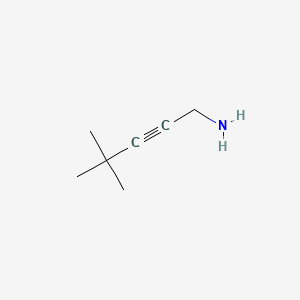

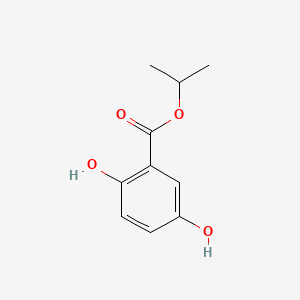

1-Cyclopentyl-3-methylpiperazine is a cyclic amine compound .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Cyclopentyl-3-methylpiperazine, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of 1-Cyclopentyl-3-methylpiperazine is 168.28 . The IUPAC name is 1-cyclopentyl-3-methylpiperazine . The InChI code is 1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively . For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis

1-Cyclopentyl-3-methylpiperazine is a colorless liquid .Aplicaciones Científicas De Investigación

Pharmacology: Kinase Inhibitors and Receptor Modulators

1-Cyclopentyl-3-methylpiperazine: is a valuable compound in pharmacology, particularly in the development of kinase inhibitors and receptor modulators . The piperazine ring is a common feature in many drugs due to its ability to improve pharmacokinetic properties and serve as a scaffold for arranging pharmacophoric groups. This compound’s derivatives can be tailored to interact with specific macromolecules, making it a versatile tool for drug discovery.

Chemical Synthesis: Buchwald–Hartwig Amination

In chemical synthesis, 1-Cyclopentyl-3-methylpiperazine plays a crucial role in the Buchwald–Hartwig amination process . This reaction is used to form carbon-nitrogen bonds, which are essential in creating complex organic compounds. The piperazine moiety’s reactivity facilitates its incorporation into diverse molecules, expanding the repertoire of synthetic methodologies.

Material Science: Catalysts and MOFs

The compound is also utilized in material science, where its derivatives are used as catalysts and in the construction of metal-organic frameworks (MOFs) . These applications take advantage of the piperazine ring’s structural characteristics, which can enhance the performance of catalytic systems and contribute to the stability and functionality of MOFs.

Medical Research: Drug Development

In medical research, 1-Cyclopentyl-3-methylpiperazine is involved in the development of new therapeutic agents . Its presence in the structure of several blockbuster drugs highlights its importance in the pharmaceutical industry. The compound’s versatility allows for the exploration of novel treatments for various diseases.

Biochemistry: Structural Analysis and Protein Interaction

In biochemistry, the compound is used in structural analysis and studying protein interactions . Its ability to form stable and predictable structures makes it an excellent candidate for probing the complex mechanisms of biological systems.

Industrial Uses: Synthesis of Bioactive Molecules

Lastly, 1-Cyclopentyl-3-methylpiperazine finds industrial applications in the synthesis of bioactive molecules . Its reactivity and the ease with which it can be incorporated into different compounds make it a valuable asset in large-scale production processes.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-cyclopentyl-3-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-9-8-12(7-6-11-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCYKTHTNCFGJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695758 |

Source

|

| Record name | 1-Cyclopentyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-3-methylpiperazine | |

CAS RN |

163526-35-0 |

Source

|

| Record name | 1-Cyclopentyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Azabicyclo[3.2.1]octan-2-one,6,8-dimethyl-,(1R,5R,6R)-rel-(9CI)](/img/no-structure.png)

![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)